2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
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Overview
Description
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a chemical compound with the molecular formula C12H17N It is a derivative of indane, characterized by the presence of a methyl group and an amine group on the hexahydro-s-indacen structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the hydrogenation of indane derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 2-methylindane in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting hexahydroindane derivative is then subjected to amination reactions using reagents like ammonia or primary amines under controlled conditions to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced separation techniques like distillation and crystallization further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-hexahydro-s-indacen-4-amine: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methylindane: Lacks the amine group, affecting its reactivity and applications.
2-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a different ring system, leading to distinct properties.
Uniqueness
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is unique due to the combination of its hexahydro-s-indacen core with a methyl and an amine group. This structural arrangement imparts specific chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-8-5-10-7-9-3-2-4-11(9)13(14)12(10)6-8/h7-8H,2-6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYJMBAAQVMOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1)C(=C3CCCC3=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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